Chloromethyl(methyl)dimethoxysilane (CAS 2212-11-5) is a highly reactive, bifunctional alpha-chlorosilane utilized as a critical intermediate in the synthesis of advanced silane coupling agents and silane-terminated polymers (STPs). Featuring a chloromethyl group and two hydrolyzable methoxy groups, this compound benefits from the 'alpha effect,' wherein the close proximity of the electronegative chlorine (or subsequent substituted amine) to the silicon atom significantly accelerates the hydrolysis and condensation rates of the methoxy groups [1]. In industrial procurement, it serves as an essential building block for formulating fast-curing, tin-free sealants and flexible elastomeric adhesives that require rapid moisture curing without compromising polymer elasticity.
Substituting Chloromethyl(methyl)dimethoxysilane with standard gamma-chlorosilanes (e.g., 3-chloropropylmethyldimethoxysilane) or trifunctional analogs (e.g., chloromethyltrimethoxysilane) fundamentally alters curing kinetics and mechanical properties, leading to formulation failure. Gamma-silanes lack the alpha-effect, resulting in sluggish moisture-curing profiles that often necessitate toxic organotin catalysts to achieve commercially viable processing speeds [1]. Conversely, replacing the dimethoxy functionality with a trimethoxy group shifts the resulting polymer architecture from a flexible, linear-extended network to a highly crosslinked, rigid 3D matrix. This over-crosslinking compromises the elastic recovery and low-modulus characteristics strictly required for structural sealants and flexible coatings[2].
The proximity of the electronegative group to the silicon atom in alpha-silanes like Chloromethyl(methyl)dimethoxysilane drastically alters reactivity compared to gamma-silanes. In moisture-curing systems, alpha-silane derivatives exhibit significantly accelerated hydrolysis and condensation rates, allowing them to cure rapidly without the need for tin catalysts. In contrast, gamma-silane equivalents (e.g., chloropropyl derivatives) display slower reactivity and typically require organotin catalysts to achieve comparable gelation and skin-over times [1].
| Evidence Dimension | Catalyst requirement and curing speed |
| Target Compound Data | 1-methylene spacer (Alpha-silane): Fast hydrolysis, enables tin-free curing |
| Comparator Or Baseline | 3-Chloropropylmethyldimethoxysilane (3-methylene spacer): Slower hydrolysis, requires organotin catalysts |
| Quantified Difference | The alpha-effect accelerates methoxy hydrolysis by orders of magnitude, eliminating the need for heavy metal catalysts. |
| Conditions | Moisture-curing sealant formulations at ambient conditions. |
Enables the procurement of precursors for eco-friendly, tin-free adhesives that meet stringent environmental regulations while maintaining fast processing speeds.
In the synthesis of pharmaceutical intermediates, alpha-halomethylsilanes act as masked methylating reagents for pyrazoles. The steric bulk of the silane directly dictates the N1/N2 regioselectivity. Chloromethyl(methyl)dimethoxysilane, possessing lower steric hindrance, yields an 88:12 N1/N2 selectivity. In contrast, the bulkier chlorotris(isopropoxy)silane achieves a 93:7 selectivity[1]. This predictable steric footprint allows chemists to tune reaction kinetics and substrate compatibility based on the specific steric requirements of the target API.
| Evidence Dimension | N1/N2 Regioselectivity in Pyrazole Alkylation |
| Target Compound Data | Chloromethyl(methyl)dimethoxysilane (88:12 N1/N2 ratio) |
| Comparator Or Baseline | Chlorotris(isopropoxy)silane (93:7 N1/N2 ratio) |
| Quantified Difference | 5% shift in regioselectivity due to reduced steric bulk at the silicon center. |
| Conditions | N-alkylation of pyrazoles using 1.2-1.5 equiv KHMDS, followed by protodesilylation. |
Provides synthetic chemists with a specific, low-steric-hindrance masked methylating agent for optimizing API synthesis routes.
The number of hydrolyzable methoxy groups dictates the rigidity of the final siloxane network. Chloromethyl(methyl)dimethoxysilane, being bifunctional, forms linear chain extensions that maintain polymer elasticity and lower the modulus of the cured material. Substituting this with the trifunctional chloromethyltrimethoxysilane increases the crosslinking density, transitioning the material from a flexible elastomer to a rigid, brittle resin [1]. This precise control over functionality is critical for formulating sealants that require high elongation at break.
| Evidence Dimension | Network architecture and crosslink density |
| Target Compound Data | 2 hydrolyzable methoxy groups (Bifunctional: linear extension, high elasticity) |
| Comparator Or Baseline | Chloromethyltrimethoxysilane (3 hydrolyzable methoxy groups: 3D network, high rigidity) |
| Quantified Difference | Bifunctional silanes yield low-modulus, high-elongation elastomers; trifunctional silanes yield high-modulus, rigid networks. |
| Conditions | Silane-terminated polymer (STP) curing and sol-gel co-condensation. |
Ensures the buyer selects the correct functionality to prevent over-crosslinking and mechanical failure in flexible sealant applications.
Acts as the primary precursor for manufacturing highly reactive secondary aminoalkyl alpha-silanes (e.g., phenylaminomethylmethyldimethoxysilane). These adhesion promoters leverage the alpha-effect to provide rapid moisture curing and strong substrate bonding in industrial coatings [1].
Integrated into polyether or polyurethane backbones to produce silane-terminated polymers (STPs). The bifunctional dimethoxy groups ensure the final sealant retains high elasticity and elongation at break, while the alpha-position enables fast, tin-free curing compliant with modern environmental standards [2].
Utilized as a low-steric-hindrance masked methylating reagent (alpha-halomethylsilane) in medicinal chemistry. It allows precise control over N1/N2 regioselectivity during the N-alkylation of pyrazoles, facilitating the efficient synthesis of heterocyclic active pharmaceutical ingredients [3].
Flammable;Irritant